molecular formula C21H29N5O2 B1205299 Tandospirone CAS No. 87760-53-0

Tandospirone

Cat. No.: B1205299
CAS No.: 87760-53-0
M. Wt: 383.5 g/mol
InChI Key: CEIJFEGBUDEYSX-FZDBZEDMSA-N
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Mechanism of Action

Target of Action

Tandospirone, also known as Sediel, is a potent and selective partial agonist of the 5-HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a significant role in neurotransmission and is implicated in the regulation of various neurological and biological processes such as anxiety, addiction, appetite, sleep, and more .

Mode of Action

This compound interacts with its target, the 5-HT1A receptor, by binding to it . This binding action results in the activation of the receptor, leading to a series of intracellular events . This interaction results in changes in neuronal activity, which can lead to the alleviation of symptoms associated with conditions like anxiety and depression .

Biochemical Pathways

The activation of the 5-HT1A receptor by this compound can lead to various downstream effects. One of these is the inhibition of adenylate cyclase activity, which reduces the production of cyclic adenosine monophosphate (cAMP). This, in turn, can lead to a decrease in protein kinase A (PKA) activity, resulting in reduced protein phosphorylation and neuronal activity .

Pharmacokinetics

This compound exhibits rapid elimination in rats, with a half-life of approximately 1.380 ± 0.46 hours following intragastric administration and 1.224 ± 0.39 hours following intravenous administration . The area under the curve (AUC) of this compound after intragastric and intravenous administration was 114.7 ± 40 ng/mLh and 48,400 ± 19,110 ng/mLh, respectively . The absolute bioavailability of this compound was found to be low (0.24%), indicating that a significant portion of the drug may be metabolized before it reaches systemic circulation . This compound is extensively metabolized in rats, with the AUC of the major active metabolite [1- [2-pyrimidinyl]-piperazine] being approximately 16.38-fold higher than that of this compound after intragastric administration .

Result of Action

The activation of the 5-HT1A receptor by this compound can lead to a decrease in anxiety and depressive symptoms . This is due to the role of the 5-HT1A receptor in regulating mood and anxiety. Additionally, this compound has been found to have anxiolytic efficacy comparable to that of benzodiazepines when administered at higher doses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the absorption of this compound can be influenced by factors such as concentration, temperature, and pH . Furthermore, the metabolism of this compound can be affected by individual differences in metabolic enzymes, which can be influenced by factors such as genetics, age, and health status .

Biochemical Analysis

Biochemical Properties

Tandospirone acts as a potent and selective partial agonist at the serotonin 5-HT1A receptor. This receptor is a subtype of the serotonin receptor, which is involved in various neurological processes. This compound’s interaction with the 5-HT1A receptor leads to the modulation of serotonin levels in the brain, which is crucial for its anxiolytic and antidepressant effects . Additionally, this compound has weak affinity for other serotonin receptors such as 5-HT2A and 5-HT2C, and it is essentially inactive at other receptor sites including the serotonin transporter and the benzodiazepine allosteric site of the GABA receptor .

Cellular Effects

This compound influences various cellular processes by modulating the activity of the 5-HT1A receptor. This modulation affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound’s activation of the 5-HT1A receptor leads to the inhibition of adenylate cyclase activity, resulting in decreased cyclic AMP levels. This, in turn, affects the downstream signaling pathways that regulate mood and anxiety . This compound also impacts the expression of genes involved in serotonin synthesis and metabolism, further contributing to its therapeutic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its partial agonist activity at the 5-HT1A receptor. By binding to this receptor, this compound activates it to a lesser extent than the natural ligand, serotonin. This partial activation leads to a reduction in the release of serotonin from presynaptic neurons, thereby modulating the overall serotonin levels in the brain . Additionally, this compound’s interaction with the 5-HT1A receptor inhibits the activity of adenylate cyclase, reducing cyclic AMP levels and affecting various downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is known to have a relatively short half-life of 2-3 hours, with its primary metabolite, 1-(2-pyrimidinyl)piperazine, having a half-life of 3-5 hours . Over time, the stability and degradation of this compound can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound’s anxiolytic effects can be observed within a few hours of administration, with sustained effects over repeated dosing .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anxiolytic effects without significant sedation or muscle relaxation . At higher doses, this compound can cause adverse effects such as dizziness and gastrointestinal disturbances . In animal studies, repeated administration of this compound has been shown to reduce anxiety-like behavior and visceral hypersensitivity, with a dose-dependent response .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes extensive first-pass metabolism. The primary metabolic pathway involves the conversion of this compound to its active metabolite, 1-(2-pyrimidinyl)piperazine . This metabolite is further metabolized and excreted in the urine. The enzymes involved in this compound’s metabolism include cytochrome P450 isoforms, which play a crucial role in its biotransformation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . This compound’s distribution is influenced by its binding to plasma proteins, which affects its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and the cell membrane, where it interacts with the 5-HT1A receptor . This compound’s activity is influenced by its localization, as it needs to be in proximity to the receptor to exert its effects. Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, further modulating its activity .

Chemical Reactions Analysis

Types of Reactions: Tandospirone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield this compound or its analogues .

Comparison with Similar Compounds

Tandospirone’s unique pharmacological profile makes it a valuable compound for both clinical and research applications.

Properties

IUPAC Name

(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21/h3,6-7,15-18H,1-2,4-5,8-14H2/t15-,16+,17+,18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIJFEGBUDEYSX-FZDBZEDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048836
Record name Tandospirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87760-53-0
Record name Tandospirone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87760-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tandospirone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087760530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tandospirone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12833
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Tandospirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tandospirone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name TANDOSPIRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/190230I669
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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